

Isotopic Labeling Patterns in Amphotericin B-¹³C₆: A Technical Guide

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Compound of Interest

Compound Name: Amphotericin B-¹³C₆

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Introduction

Amphotericin B, a potent polyene macrolide antifungal agent, remains a cornerstone in the treatment of severe systemic fungal infections. Understanding its biosynthesis is crucial for the development of novel derivatives with improved efficacy and reduced toxicity. Isotopic labeling studies, particularly with stable isotopes like Carbon-13 (¹³C), provide invaluable insights into the biosynthetic pathway and the origin of each atom in the final molecule. This technical guide delves into the isotopic labeling patterns of Amphotericin B when produced using a ¹³C₆-labeled precursor, specifically uniformly labeled glucose ([U-¹³C₆]glucose). We will explore the experimental protocols for producing and analyzing ¹³C-labeled Amphotericin B, present the expected labeling patterns based on its polyketide biosynthesis, and provide quantitative data from relevant studies.

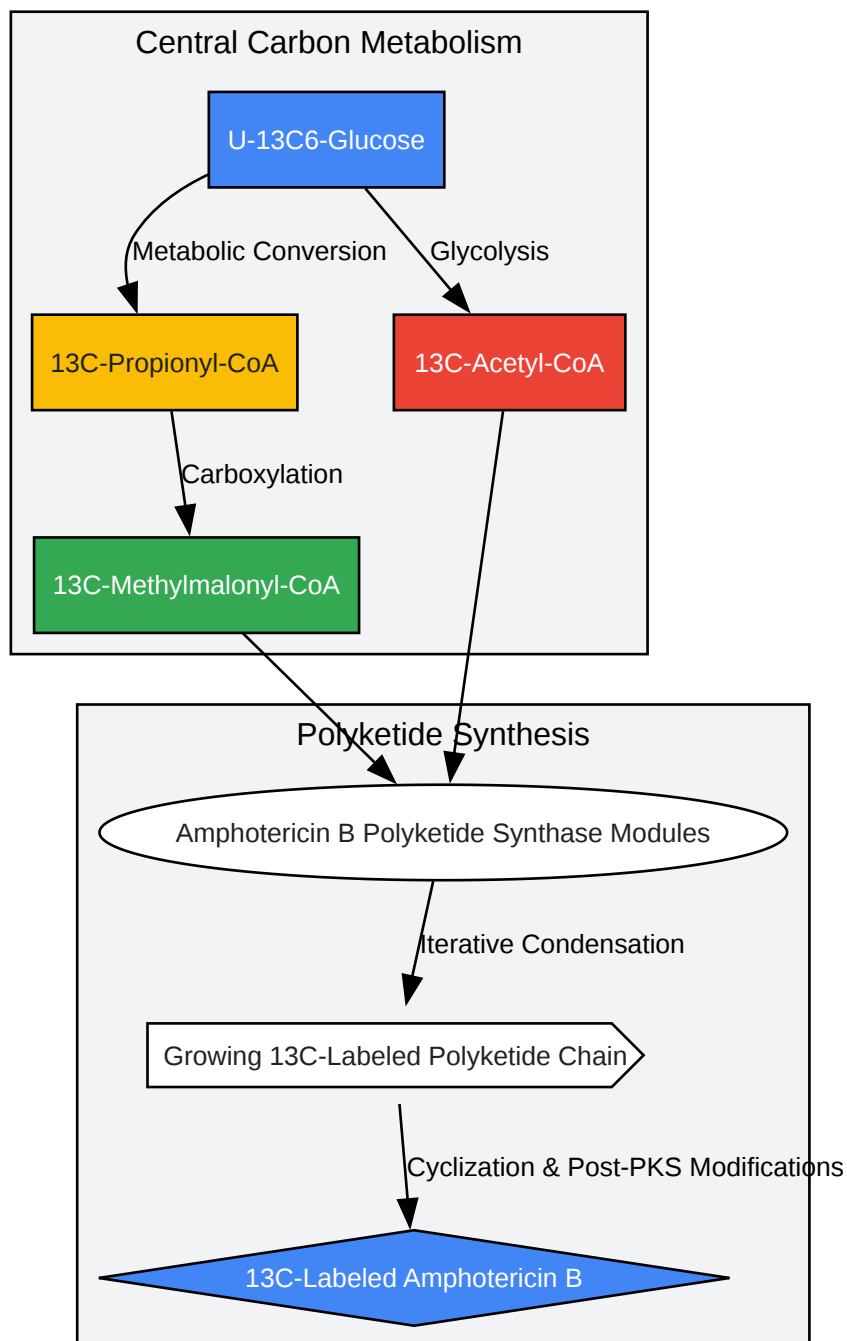
Biosynthesis of Amphotericin B: A Polyketide Synthase Pathway

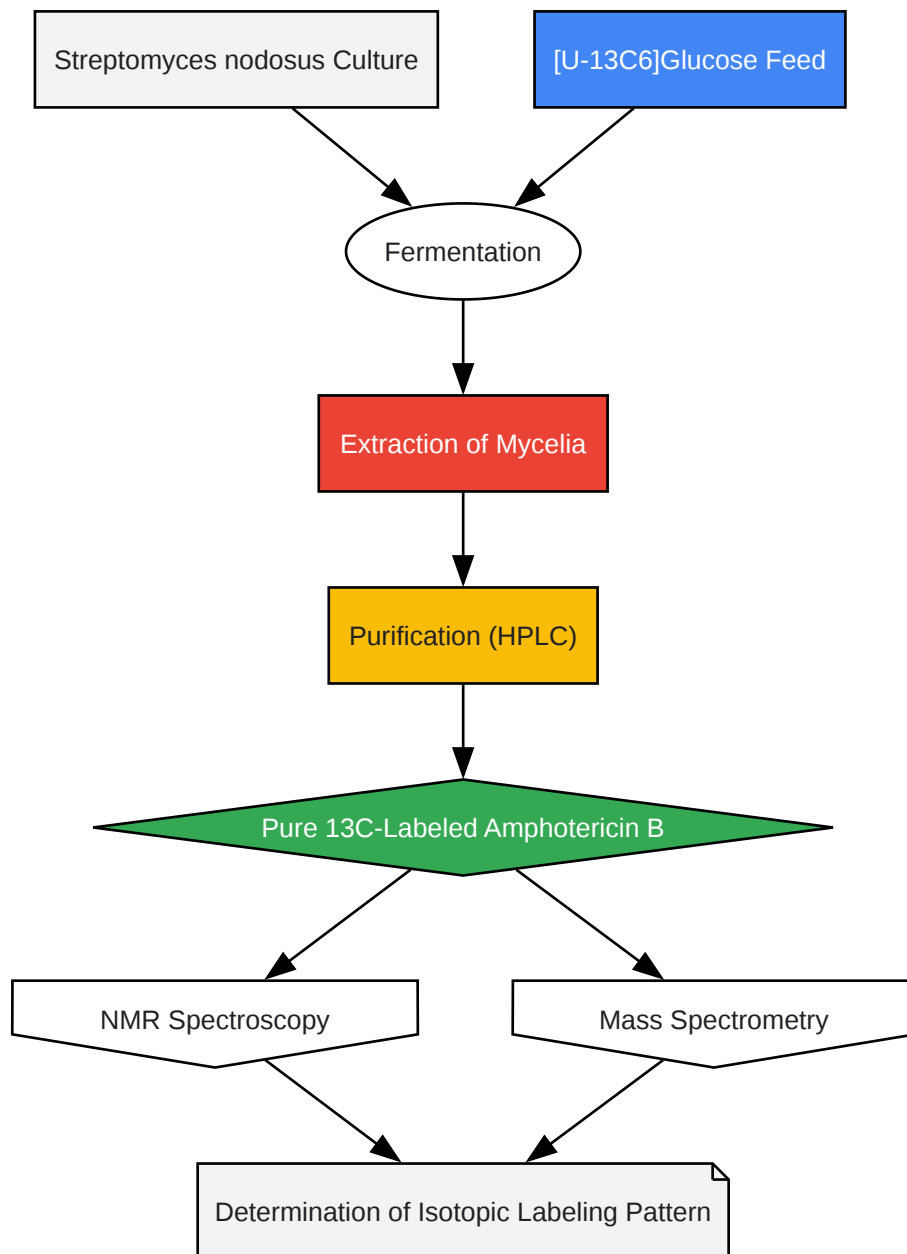
The biosynthesis of the Amphotericin B macrolide ring is a classic example of a modular Type I polyketide synthase (PKS) pathway. The carbon backbone is assembled from simple precursor units, primarily acetate (in the form of acetyl-CoA) and propionate (in the form of propionyl-CoA and methylmalonyl-CoA).^[1] When *Streptomyces nodosus*, the producing organism, is cultured

in the presence of [U- $^{13}\text{C}_6$]glucose, the glucose is metabolized through glycolysis and other central metabolic pathways to generate these ^{13}C -labeled building blocks.

The Amphotericin B PKS is a large, multi-enzyme complex organized into modules. Each module is responsible for one cycle of chain elongation, incorporating a specific precursor and performing a defined set of chemical modifications. The Amphotericin B PKS gene cluster contains the genes encoding these modules, which work in a collinear fashion to construct the polyketide chain.

Below is a diagram illustrating the flow from the ^{13}C -labeled glucose precursor to the final Amphotericin B molecule.

Biosynthetic Pathway of ¹³C-Labeled Amphotericin B

Workflow for ^{13}C -Labeled Amphotericin B Production and Analysis

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References

- 1. Analysis and manipulation of amphotericin biosynthetic genes by means of modified phage KC515 transduction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
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